molecular formula C8H7F3O B15228544 4-(Difluoromethyl)-1-fluoro-2-methoxybenzene

4-(Difluoromethyl)-1-fluoro-2-methoxybenzene

Katalognummer: B15228544
Molekulargewicht: 176.14 g/mol
InChI-Schlüssel: NETZZKLWRPAGKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoromethyl)-1-fluoro-2-methoxybenzene is an organic compound that features a benzene ring substituted with a difluoromethyl group, a fluorine atom, and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-1-fluoro-2-methoxybenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or palladium . The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoromethyl)-1-fluoro-2-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(Difluoromethyl)-1-fluoro-2-formylbenzene, while nucleophilic substitution of the fluorine atom can produce various substituted derivatives .

Wirkmechanismus

The mechanism by which 4-(Difluoromethyl)-1-fluoro-2-methoxybenzene exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a hydrogen bond donor, while the fluorine atom can participate in dipole-dipole interactions . These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Trifluoromethyl)-1-fluoro-2-methoxybenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-(Difluoromethyl)-1-chloro-2-methoxybenzene: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-(Difluoromethyl)-1-fluoro-2-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

4-(Difluoromethyl)-1-fluoro-2-methoxybenzene is unique due to the presence of both a difluoromethyl group and a methoxy group on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and the ability to form specific hydrogen bonds, which can be advantageous in various applications .

Eigenschaften

Molekularformel

C8H7F3O

Molekulargewicht

176.14 g/mol

IUPAC-Name

4-(difluoromethyl)-1-fluoro-2-methoxybenzene

InChI

InChI=1S/C8H7F3O/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,8H,1H3

InChI-Schlüssel

NETZZKLWRPAGKE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.